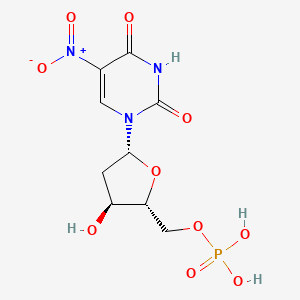

5-Nitro-2'-deoxyuridine 5'-monophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Nitro-2'-deoxyuridine 5'-monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H12N3O10P and its molecular weight is 353.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Research

Mechanism of Action

5-Nitro-2'-deoxyuridine 5'-monophosphate acts primarily as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound reduces the availability of thymidine nucleotides necessary for DNA replication and repair, thereby exerting cytotoxic effects on rapidly dividing cells, including viral pathogens .

Case Studies

- Combination Therapies : Studies have shown that when used in conjunction with other nucleoside analogs like 5-iodo-2'-deoxyuridine, this compound enhances antiviral efficacy against various viral infections.

- Inhibition of Viral Replication : Research indicates that this compound effectively inhibits the replication of several viruses, making it a candidate for developing antiviral therapies.

Cancer Research

Cytotoxic Properties

The cytotoxicity of this compound is linked to its ability to disrupt DNA synthesis in cancer cells. This characteristic makes it a valuable tool in cancer research and therapy development.

Data Table: In Vitro Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 (leukemia) | 0.25 | Inhibition of thymidylate synthase |

| A549 (lung cancer) | 0.15 | Disruption of nucleotide pools leading to apoptosis |

| HeLa (cervical) | 0.30 | Induction of DNA damage response pathways |

Case Studies

- Tumor Growth Inhibition : In murine models, administration of the compound resulted in significant reductions in tumor size and improved survival rates compared to control groups .

- Mechanistic Insights : Research demonstrates alterations in deoxynucleotide triphosphate pool sizes characteristic of specific inhibition of thymidylate synthase, leading to growth inhibition in treated cells .

Biochemical Research

Enzyme Interaction Studies

this compound has been extensively studied for its interactions with various enzymes involved in nucleotide metabolism.

Data Table: Enzyme Inhibition Profiles

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Thymidylate Synthase | Irreversible | |

| Deoxynucleoside Kinase | Competitive | |

| Nucleotide Metabolism Enzymes | Non-specific inhibition |

Synthesis and Modification

The synthesis methods for this compound are diverse and allow for high-purity production suitable for research and therapeutic applications. Modifications to the compound can enhance its efficacy or alter its specificity towards certain biological targets.

Propriétés

Numéro CAS |

63689-79-2 |

|---|---|

Formule moléculaire |

C9H12N3O10P |

Poids moléculaire |

353.18 g/mol |

Nom IUPAC |

[(2R,3S,5R)-3-hydroxy-5-(5-nitro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12N3O10P/c13-5-1-7(22-6(5)3-21-23(18,19)20)11-2-4(12(16)17)8(14)10-9(11)15/h2,5-7,13H,1,3H2,(H,10,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1 |

Clé InChI |

LVLPVLNNXRTCHP-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O |

Key on ui other cas no. |

63689-79-2 |

Synonymes |

5-nitro-2'-deoxyuridine 5'-monophosphate 5-nitro-2'-deoxyuridylate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.